![molecular formula C22H22N2O4 B2829766 7-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzofuran-2-carboxamide CAS No. 1210024-93-3](/img/structure/B2829766.png)
7-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzofuran-2-carboxamide
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Overview
Description
The compound “7-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzofuran-2-carboxamide” is a benzofuran derivative . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives has been reported in various studies . For example, Rangaswamy and co-workers reported the synthesis of a new class of functionalized benzofuranyl methoxy phenyl pyrazole scaffolds . The synthesized compounds were evaluated for antibacterial and antifungal activities .Molecular Structure Analysis
The molecular formula of the compound is C22H22N2O4. Benzofuran is a heterocyclic compound found naturally in plants and it can also be obtained through synthetic reactions . Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives have been studied extensively . For instance, the one-pot reaction for a 2-arylbenzofuran from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2’-methoxy-4’-acetoxy)acetophenone in the presence of ZnCI2 has been reported .Physical And Chemical Properties Analysis
The compound has a molecular weight of 378.428. In a study, the yield of a similar compound was found to be 0.292 g (56.3%), and the melting point was 268–270°C .Scientific Research Applications
Neuroprotective and Antioxidant Effects
A study by Jungsook Cho et al. (2015) synthesized a series of novel 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives and evaluated their neuroprotective and antioxidant activities. These compounds exhibited considerable protection against NMDA-induced excitotoxic neuronal cell damage and showed potent anti-excitotoxic, ROS scavenging, and antioxidant activities, suggesting their potential application in neuroprotection and oxidative stress mitigation (Jungsook Cho et al., 2015).
Inhibition of 5-Lipoxygenase
Another application involves the synthesis of 2-substituted benzofuran hydroxamic acids evaluated for their 5-lipoxygenase inhibitory activities. These compounds were found to be potent inhibitors of the enzyme, indicating their potential use in treating conditions associated with 5-lipoxygenase, such as inflammation (K. Ohemeng et al., 1994).
Antiviral and Anticancer Properties
Additionally, benzofuran derivatives have been studied for their antiviral and anticancer properties. For instance, the synthesis and evaluation of novel benzodifuranyl derivatives revealed their significant anti-inflammatory and analgesic activities, with certain compounds displaying high inhibitory activity on COX-2 selectivity, suggesting their utility in developing new anticancer agents (A. Abu‐Hashem et al., 2020).
Synthesis and Characterization for Various Biological Activities
Research has also focused on the synthesis, characterization, and evaluation of these compounds for various biological activities, including their potential as anticholinesterase agents for conditions like Alzheimer's disease. This involves exploring the molecular skeletons of furobenzofuran and methanobenzodioxepine for novel anticholinesterase agents, demonstrating the versatility of benzofuran derivatives in medicinal chemistry (Weiming Luo et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Benzofuran and its derivatives have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research in this area is expected to focus on the discovery of new drugs in the fields of drug invention and development .
properties
IUPAC Name |
7-methoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14-9-10-16(13-17(14)24-11-4-3-8-20(24)25)23-22(26)19-12-15-6-5-7-18(27-2)21(15)28-19/h5-7,9-10,12-13H,3-4,8,11H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVAFVWJNUQBNPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(O2)C(=CC=C3)OC)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-methoxy-N-(4-methyl-3-(2-oxopiperidin-1-yl)phenyl)benzofuran-2-carboxamide |
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